molecular formula C14H18O3 B1296518 (4-Cyclohexylphenoxy)acetic acid CAS No. 1878-56-4

(4-Cyclohexylphenoxy)acetic acid

Cat. No. B1296518
CAS RN: 1878-56-4
M. Wt: 234.29 g/mol
InChI Key: FODXAKQIZRQXBS-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenoxy)acetic acid is a chemical compound with the linear formula C14H18O3 . It has a molecular weight of 234.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of (4-Cyclohexylphenoxy)acetic acid is represented by the linear formula C14H18O3 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : (4-Cyclohexylphenoxy)acetic acid derivatives have been utilized in the synthesis of various novel compounds. For instance, a study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).

  • Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of compounds related to (4-Cyclohexylphenoxy)acetic acid have been conducted. A study performed spectral analysis of 4-(hydroxyphenoxy)acetic acid (HPAA), a cardiovascular drug, using various experimental and theoretical techniques to reveal its activity (Bell et al., 2020).

Environmental and Biological Applications

  • Trace Determination in Environmental Samples : Techniques have been developed for the sensitive and selective determination of phenoxy acetic acid derivatives in complex matrices, including environmental and biological samples. A study focused on preparing MCPA (a pesticide derivative of phenoxy acetic acid) imprinting polymer for trace determination in various samples (Omidi et al., 2014).

  • Metabolism in Plant Cell Cultures : Research has been done on the metabolism of phenoxy acetic acid derivatives in plant cell cultures. For example, a study on 4-Nonylphenol (a metabolite of nonionic surfactants) in wheat cell cultures identified various metabolites, including glucosylated and acylated derivatives (Bokern et al., 1996).

Pharmaceutical and Medicinal Research

  • Development of Anti-Mycobacterial Agents : Derivatives of phenoxy acetic acid have been synthesized and evaluated for their potential as anti-mycobacterial agents. A study synthesized various phenoxy acetic acid derivatives and tested them against Mycobacterium tuberculosis (Yar et al., 2006).

Analytical Techniques and Applications

  • Analytical Methods for Herbicide Determination : Analytical methods have been developed for the determination of phenoxy herbicides in water samples using techniques like microextraction and derivatization followed by GC-MS analysis. This method demonstrated high sensitivity and accuracy for detecting low concentrations of phenoxy herbicides in real samples (Nuhu et al., 2012).

properties

IUPAC Name

2-(4-cyclohexylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODXAKQIZRQXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325936
Record name (4-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclohexylphenoxy)acetic acid

CAS RN

1878-56-4
Record name NSC522030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sunduru, M Svensson, M Cipriano… - Journal of Enzyme …, 2017 - Taylor & Francis
Fatty acid amide hydrolase (FAAH) is a promising target for the development of drugs to treat neurological diseases. In search of new FAAH inhibitors, we identified 2-(4-…
Number of citations: 4 www.tandfonline.com

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